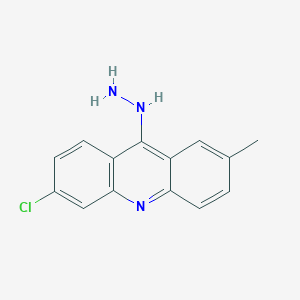![molecular formula C5H9NO B15218260 (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B15218260.png)
(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6S)-2-Oxa-5-azabicyclo[410]heptane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the oxidative cyclopropanation of aza-1,6-enynes. This method is transition-metal-free and utilizes mild conditions to form the desired bicyclic structure . Another method involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles, which is a well-established route for synthesizing bicyclic compounds .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The transition-metal-free oxidative cyclopropanation method is particularly advantageous for industrial applications due to its operational ease and compatibility with a wide range of functional groups .
Chemical Reactions Analysis
Types of Reactions: (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often involve nucleophiles that attack the electrophilic centers within the compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclopropanation can yield functionalized azabicyclo[4.1.0]heptane-2,4,5-triones .
Scientific Research Applications
(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane has a wide range of scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of complex organic molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a precursor for bioactive compounds. Additionally, its unique structure makes it useful in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in various chemical interactions, which can modulate biological processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane include other bicyclic structures such as 7-oxabicyclo[2.2.1]heptane and 7,7-dichlorobicyclo[4.1.0]heptane .
Uniqueness: What sets this compound apart from similar compounds is its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(1R,6S)-2-oxa-5-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H9NO/c1-2-7-5-3-4(5)6-1/h4-6H,1-3H2/t4-,5+/m0/s1 |
InChI Key |
TWWBQCNHUYGMJP-CRCLSJGQSA-N |
Isomeric SMILES |
C1CO[C@@H]2C[C@@H]2N1 |
Canonical SMILES |
C1COC2CC2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride](/img/structure/B15218177.png)
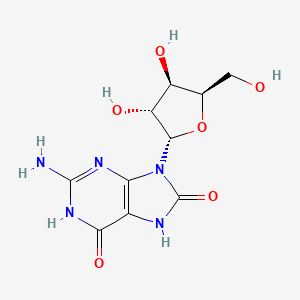
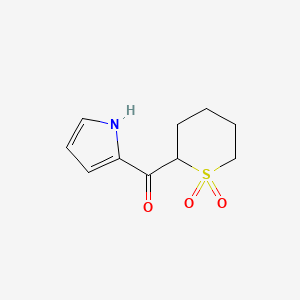
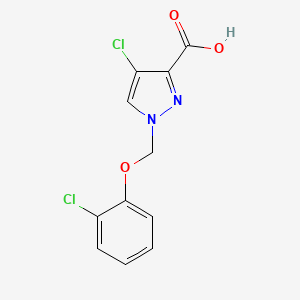
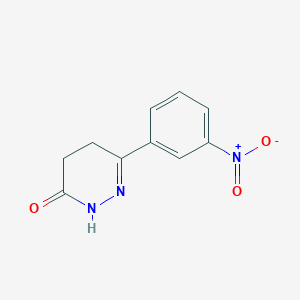
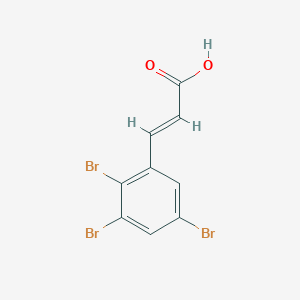
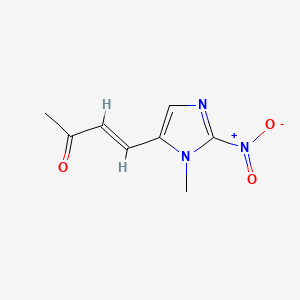
![4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B15218235.png)
![(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B15218238.png)
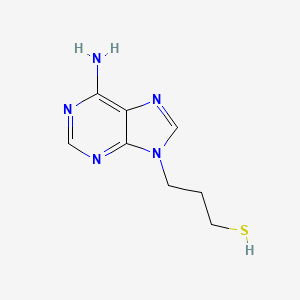
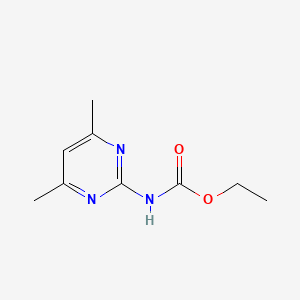
![2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid](/img/structure/B15218257.png)
![tert-Butyl 6-bromo-5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15218266.png)
